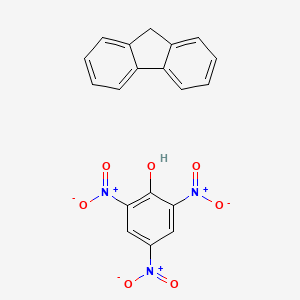

Fluorene, monopicrate

Description

Fluorene, monopicrate, is a derivative of fluorene (C₁₃H₁₀), a polycyclic aromatic hydrocarbon (PAH) with a bicyclic structure comprising two benzene rings fused via a five-membered ring. The term "monopicrate" suggests the incorporation of a single picrate group (derived from picric acid, 2,4,6-trinitrophenol) into the fluorene framework. Fluorene derivatives are widely studied in materials science (e.g., OLEDs, charge-transporting materials) and environmental chemistry due to their electronic, optical, and stability characteristics .

Properties

CAS No. |

5978-44-9 |

|---|---|

Molecular Formula |

C19H13N3O7 |

Molecular Weight |

395.3 g/mol |

IUPAC Name |

9H-fluorene;2,4,6-trinitrophenol |

InChI |

InChI=1S/C13H10.C6H3N3O7/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-8H,9H2;1-2,10H |

InChI Key |

CJJKURWIKCSWDL-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C3=CC=CC=C31.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorene can be synthesized through several methods, including the dehydrogenation of diphenylmethane and the reduction of fluorenone with zinc or hypophosphorous acid-iodine . The preparation of fluorene, monopicrate involves the nitration of fluorene to introduce nitro groups, followed by the reaction with picric acid to form the monopicrate derivative. This process typically requires controlled reaction conditions to ensure the selective formation of the monopicrate compound.

Industrial Production Methods

Industrial production of fluorene and its derivatives, including this compound, often involves the extraction of fluorene from coal tar, followed by chemical modifications to introduce the desired functional groups . The large-scale production requires efficient purification techniques to isolate the target compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Fluorene, monopicrate undergoes various chemical reactions, including:

Oxidation: Fluorene can be oxidized to fluorenone, which can further undergo reactions to form other derivatives.

Reduction: Reduction of fluorenone can yield fluorene.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the fluorene structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like zinc for reduction, and electrophiles for substitution reactions . The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include fluorenone, various substituted fluorenes, and other fluorene derivatives .

Scientific Research Applications

Fluorene, monopicrate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of fluorene, monopicrate involves its interaction with specific molecular targets and pathways. For example, in the context of Alzheimer’s disease research, fluorene derivatives have been shown to disrupt the assembly and toxicity of amyloid β peptides by binding to their hydrophobic core regions . This interaction prevents the formation of toxic oligomers and aggregates, thereby mitigating their harmful effects.

Comparison with Similar Compounds

Electronic Properties and Charge Transport

Fluorene derivatives like methoxydiphenylamine-substituted fluorenes exhibit ionization potentials (Ip) and oxidation potentials comparable to Spiro-OMeTAD, a benchmark hole-transport material (HTM). For example, HTM4 (a derivative with two methyl groups) shows a reduced Ip, likely due to electron-donating substituents enhancing charge delocalization. Both classes share a methoxydiphenylamine-fluorene backbone, leading to similar solid-state Ip values (~5.0–5.2 eV) and solution oxidation potentials (~0.5 V vs. Ag/Ag⁺). Charge mobility, measured via xerographic time-of-flight (XTOF), further confirms their suitability as HTMs in optoelectronic devices .

Table 1: Electronic Properties of Fluorene Derivatives

| Compound | Ionization Potential (Ip) | Oxidation Potential (V) | Charge Mobility (cm²/V·s) |

|---|---|---|---|

| HTM4 (methyl-substituted) | Lower Ip | ~0.5 (similar to Spiro) | 1.2 × 10⁻³ (XTOF) |

| Spiro-OMeTAD | 5.1 eV | 0.5 | 2.0 × 10⁻³ |

Photophysical Characteristics

Symmetrical fluorene derivatives (e.g., compounds 3 and 4 ) exhibit absorption maxima at ~370 nm in both solution and thin-film states, with negligible shifts from methoxy substituents. Emission spectra in tetrahydrofuran (THF) align with typical fluorene derivatives, showing maxima governed by π-conjugation. Thin-film emission displays sharp peaks, suggesting ordered molecular packing. These properties are critical for OLED applications, where emission efficiency and stability depend on substituent effects .

Table 2: Photophysical Properties

| Compound | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Substituent Effect |

|---|---|---|---|

| Derivative 3 | 370 | 420 (solution) | Negligible (methoxy) |

| Fluorene | 300–350 | 390–410 | N/A |

Oxidative Stability and Decomposition Pathways

Under supercritical water oxidation (SCWO), fluorene undergoes hydroxyl radical (OH•) attack at saturated carbons, forming 9-fluorenone as a key intermediate. This compound further decomposes to biphenyl, benzaldehyde, and single-ring aromatics. Comparatively, anthracene and naphthalene form distinct intermediates (e.g., anthraquinone), with slower degradation kinetics due to higher aromatic stability. Fluorene’s –CH₂ group facilitates decarbonylation, leading to biphenyl, whereas anthracene derivatives resist such cleavage .

Table 3: Oxidation Intermediates of PAHs

| Compound | Key Intermediate | Major Decomposition Products |

|---|---|---|

| Fluorene | 9-fluorenone | Biphenyl, benzaldehyde, acetophenone |

| Naphthalene | 1,4-naphthoquinone | Phthalic acid, CO₂ |

| Anthracene | Anthraquinone | Benzene polycarboxylic acids |

Physical and Environmental Behavior

Fluorene’s molecular weight (166.22 g/mol) allows effective capture in environmental sampling (e.g., polyurethane foam filters), unlike lighter PAHs like acenaphthene (<154 g/mol), which exhibit ~50% breakthrough. Additive compounds with quinones (e.g., heptachloroanthraquinone) show color variations: fluorene-quinone adducts are less intensely colored than nitroanthraquinone derivatives but darker than dichloro analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.